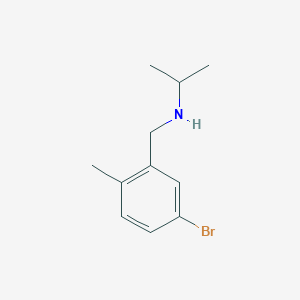
(5-Bromo-2-methylbenzyl)-isopropylamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “(5-Bromo-2-methylbenzyl)-isopropylamine” is C11H16BrN. This indicates that the molecule is composed of 11 carbon atoms, 16 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom.Physical And Chemical Properties Analysis
The molecular weight of “(5-Bromo-2-methylbenzyl)-isopropylamine” is 242.16 g/mol. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Synthesis of Pharmaceutical Building Blocks
(5-Bromo-2-methylbenzyl)-isopropylamine: serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its benzylic bromination is a key step in creating building blocks for drugs . The compound’s ability to undergo photochemical reactions without additional reagents or high temperatures makes it valuable for developing cost-effective and sustainable pharmaceutical processes.
Production of SGLT2 Inhibitors
This compound is instrumental in the manufacturing of SGLT2 inhibitors , which are a class of medications used in diabetes therapy . The process involves multiple steps, including bromination, to create a key intermediate that is pivotal for the synthesis of these therapeutic agents.
α-Glucosidase Inhibitory Potential
Research has been conducted on analogs of (5-Bromo-2-methylbenzyl)-isopropylamine for their potential as α-glucosidase inhibitors . These inhibitors are important for managing blood sugar levels in individuals with diabetes, and the compound’s derivatives are evaluated for their efficacy and safety.
Green Chemistry Applications
The compound is used in green chemistry applications, particularly in photochemical benzylic brominations that are performed using a NaBrO3/HBr bromine generator in continuous flow mode . This method enhances mass efficiency and reduces the environmental impact of chemical synthesis.
Flow Chemistry for Scalable Synthesis
Its role in flow chemistry is significant for scaling up photochemical methods. Flow processing allows for uniform irradiation and shorter path lengths, which improves scalability and productivity compared to traditional batch processes .
Cost-Effective Synthesis of Intermediates
The compound is part of a cost-effective synthesis route for producing intermediates used in large-scale applications. The process demonstrates significant cost reduction and scalability, making it an attractive option for industrial applications .
Safety and Hazards
Propriétés
IUPAC Name |
N-[(5-bromo-2-methylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-8(2)13-7-10-6-11(12)5-4-9(10)3/h4-6,8,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLIGEBJLFPNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromo-2-methylphenyl)methyl](propan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



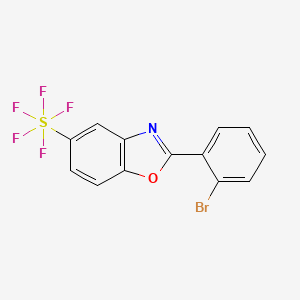
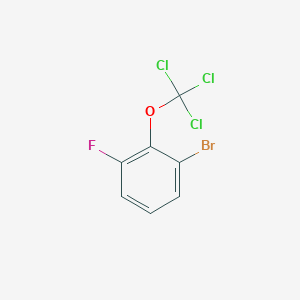
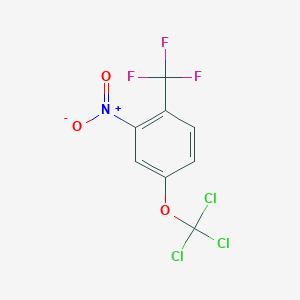
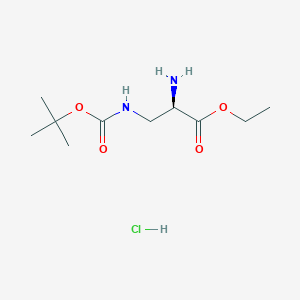

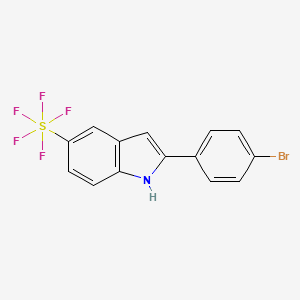
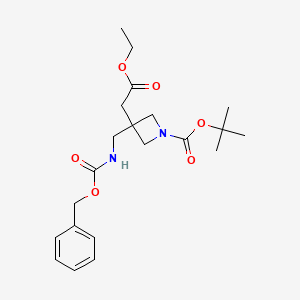
![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)
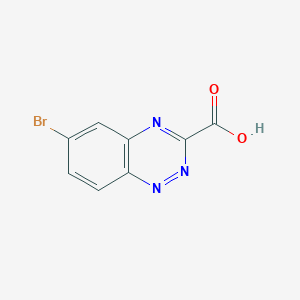
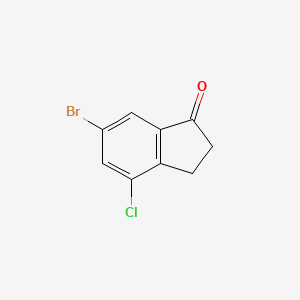
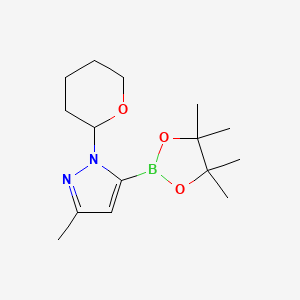
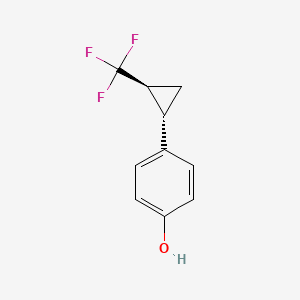
![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)